molecular formula C8H7F B1345600 2-Fluorostyrene CAS No. 394-46-7

2-Fluorostyrene

Cat. No.: B1345600
CAS No.: 394-46-7
M. Wt: 122.14 g/mol
InChI Key: YNQXOOPPJWSXMW-UHFFFAOYSA-N
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Description

2-Fluorostyrene is an organic compound with the molecular formula C₈H₇F. It is a derivative of styrene, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorostyrene can be synthesized through several methods. One common approach involves the dehydrofluorination of 2-fluoroethylbenzene using a strong base such as potassium tert-butoxide. Another method includes the reaction of 2-fluorobenzaldehyde with a Wittig reagent to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrofluorination of 2-fluoroethylbenzene. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-fluorostyrene involves its ability to participate in various chemical reactions due to the presence of the fluorine atom. The fluorine atom influences the electronic properties of the benzene ring, making it more reactive in certain types of reactions. This reactivity is exploited in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the ortho position of the fluorine atom, which significantly affects its chemical reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .

Properties

IUPAC Name

1-ethenyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQXOOPPJWSXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30940-23-9
Record name Poly(o-fluorostyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30940-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90192589
Record name o-Fluorostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-46-7
Record name 1-Ethenyl-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Fluorostyrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Fluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-fluorostyrene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

The substantially same method as described in Preparation Example 284 was conducted, except that 2-fluorobenzaldehyde (Aldrich No. F4807) was used instead of 2-iodobenzaldehyde (Preparation Example 63) to obtain the title compound (1.82 g, yield 20˜40%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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